molecular formula C10H7N3 B13877486 Imidazo[2,1-a]phthalazine

Imidazo[2,1-a]phthalazine

Cat. No.: B13877486
M. Wt: 169.18 g/mol
InChI Key: AITJQLFTXNAQDB-UHFFFAOYSA-N
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Description

Imidazo[2,1-a]phthalazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a phthalazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the this compound ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

Imidazo[2,1-a]phthalazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of imidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-a]phthalazine is unique due to its specific ring fusion and the potential for diverse functionalization at various positions. This structural diversity allows for the development of a wide range of derivatives with distinct biological activities and applications.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

imidazo[2,1-a]phthalazine

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)7-12-13-6-5-11-10(9)13/h1-7H

InChI Key

AITJQLFTXNAQDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NC=C3

Origin of Product

United States

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